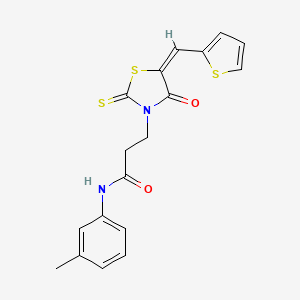

3-(4-Oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide

Description

This compound belongs to the rhodanine-3-carboxylic acid derivative family, characterized by a thiazolidinone core functionalized with a thiophen-2-ylmethylene group at position 5 and an N-(m-tolyl)propanamide substituent at position 2. Its molecular formula is C₁₇H₁₅N₂O₂S₃ (MW: 389.51 g/mol). The m-tolyl group (meta-methylphenyl) introduces steric and electronic effects that modulate biological activity and physicochemical properties.

Properties

IUPAC Name |

N-(3-methylphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S3/c1-12-4-2-5-13(10-12)19-16(21)7-8-20-17(22)15(25-18(20)23)11-14-6-3-9-24-14/h2-6,9-11H,7-8H2,1H3,(H,19,21)/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHDVSQEUQJBSL-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the thioxothiazolidine ring: This can be achieved by reacting a suitable thiourea derivative with a haloketone.

Introduction of the thiophene moiety: This step might involve a Knoevenagel condensation reaction between the thioxothiazolidine intermediate and a thiophene aldehyde.

Attachment of the propanamide group: This could be done through an amidation reaction using an appropriate amine and acyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Reactivity of the Thiazolidinone Core

The 4-oxo-2-thioxothiazolidin-3-yl moiety is the most reactive component, with two key electrophilic sites:

Conditions : Reactions often employ polar aprotic solvents (e.g., DMSO, DMF) and catalysts like triethylamine or pyridine to enhance nucleophilicity .

Thiophen-2-ylmethylene Substituent

The conjugated thiophene-vinyl system participates in:

Notable Example : Analogous compounds (e.g., 5-(2-methoxybenzylidene) derivatives) undergo regioselective electrophilic attacks due to electron-rich thiophene rings .

Propanamide Chain Reactivity

The N-(m-tolyl)propanamide group exhibits moderate reactivity:

Kinetic Note : Hydrolysis rates depend on steric hindrance from the m-tolyl group, with slower kinetics compared to unsubstituted analogs .

Substituent-Dependent Transformations

Structural analogs highlight substituent effects on reactivity:

Table 1 : Comparison of substituent effects on reaction outcomes.

Catalytic and Solvent Effects

Optimal conditions for common reactions:

| Reaction | Solvent | Catalyst | Yield Range |

|---|---|---|---|

| Thione substitution | Ethanol | Triethylamine | 60–75% |

| Thiophene bromination | Dichloromethane | FeCl₃ | 45–55% |

| Amide hydrolysis | Aqueous HCl | Heat (reflux) | >90% |

Challenges and Stability Considerations

-

Thermal Sensitivity : The thiophen-2-ylmethylene group degrades above 120°C, limiting high-temperature applications.

-

Oxidative Stability : The thione sulfur is prone to oxidation, requiring inert atmospheres for long-term storage .

This compound’s multifunctional architecture enables tailored modifications for applications in medicinal chemistry and materials science, though precise control of reaction conditions is critical to avoid side reactions.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including the compound . Research indicates that derivatives of thiazolidinones exhibit significant antibacterial and antifungal activities against various pathogens. For example, compounds derived from similar scaffolds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with some exhibiting potency superior to traditional antibiotics like ampicillin .

Anticancer Properties

The anticancer potential of thiazolidinone derivatives is another area of significant interest. Compounds similar to 3-(4-Oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide have been evaluated for their cytotoxic effects on various cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. These studies often employ the MTT assay to determine IC50 values, indicating the concentration required to inhibit cell growth by 50% .

Table 1: Summary of Anticancer Activity

Potential Therapeutic Uses

Given their diverse biological activities, compounds like 3-(4-Oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide hold promise for therapeutic applications in:

- Antibiotic Development: As a new class of antibiotics against resistant strains.

- Cancer Therapy: As potential chemotherapeutic agents targeting specific cancer types.

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of thiazolidinone derivatives:

- A study found that a related compound exhibited excellent antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

- Another investigation reported that a derivative showed selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Mechanism of Action

The mechanism of action of 3-(4-Oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide would depend on its specific biological target. For example:

Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking its activity.

Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the N-Aryl Group

The N-aryl substituent significantly influences bioactivity and stability. Key analogs include:

Key Observations :

- However, the 3-fluorophenyl variant carries toxicity risks (oral toxicity H302) .

- m-Tolyl vs.

Antiproliferative Activity

- The target compound demonstrates mild inhibition against tumor cell lines, though specific cancer types and mechanisms are unspecified .

- In contrast, ethyl 3-[4-oxo-5-[(3-pyridylamino)methylene]-2-thioxothiazolidin-3-yl]propanoate (a structurally distinct rhodanine derivative) shows micromolar IC₅₀ values against Trypanosoma brucei strains, highlighting the scaffold’s versatility for parasitic targets .

Toxicity and Selectivity

- The 3-fluorophenyl analog has notable hazards (e.g., skin/eye irritation, acute toxicity), necessitating stringent handling .

- Rhodanine-3-carboxylic acid derivatives generally exhibit low cytotoxicity toward normal fibroblasts, as evidenced by high selectivity indexes (>10) in antitrypanosomal studies .

Biological Activity

3-(4-Oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide, a compound with a complex thiazolidinone structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, and potential anticancer activities, supported by relevant research findings.

The compound is characterized by the following chemical properties:

- Molecular Formula : C17H17N2O2S3

- Molecular Weight : 392.49 g/mol

- CAS Number : 315235-68-8

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial properties. For instance, compounds related to thiazolidinones have shown activity against both Gram-positive and Gram-negative bacteria. A study indicated that certain thiazolidinone derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like ampicillin and streptomycin, suggesting their potential as effective antibacterial agents .

| Bacterial Strain | MIC (mg/mL) | Reference |

|---|---|---|

| Escherichia coli | 0.004 | |

| Staphylococcus aureus | 0.015 | |

| Enterobacter cloacae | 0.008 |

Antifungal Activity

In addition to antibacterial properties, the compound has also been evaluated for antifungal activity. Research has shown that thiazolidinone derivatives can inhibit various fungi, with some compounds demonstrating MICs in the range of 0.004–0.06 mg/mL against common fungal strains . The most sensitive strain was identified as Trichoderma viride, while Aspergillus fumigatus exhibited resistance.

Anticancer Potential

The anticancer potential of thiazolidinone derivatives, including the compound , has been explored through various in vitro studies. These studies suggest that these compounds may induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is influenced by their structural features. Modifications at specific positions on the thiazolidinone ring can enhance or diminish their biological efficacy. For instance, substituents such as methyl or halogen groups have been associated with increased antibacterial potency .

Case Studies

- In Vivo Efficacy : A study involving animal models demonstrated that a similar thiazolidinone derivative significantly reduced bacterial load in infected tissues compared to control groups treated with standard antibiotics .

- Mechanistic Studies : In vitro assays revealed that the compound induces reactive oxygen species (ROS) production in bacterial cells, leading to oxidative damage and cell death, thereby elucidating its mechanism of action against bacterial pathogens .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-(4-Oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via a Knoevenagel condensation reaction between 4-oxo-2-thioxothiazolidine derivatives and thiophene-2-carbaldehyde. For example, describes a similar synthesis using reflux conditions with sodium carbonate and water, followed by filtration and recrystallization to yield high-purity products . Optimization involves adjusting reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures reaction completion.

Q. How can structural confirmation of the compound be achieved using spectroscopic techniques?

- Answer : Key techniques include:

- 1H/13C NMR : To identify the thiophene methylene proton (δ ~7.5–8.0 ppm) and thioxothiazolidinone carbonyl signals (δ ~170–175 ppm) .

- IR spectroscopy : Confirms C=O (1650–1700 cm⁻¹), C=S (1200–1250 cm⁻¹), and thiophene C-H stretching (3100–3150 cm⁻¹) .

- Elemental analysis : Validates purity by matching experimental and theoretical C, H, N, and S percentages .

Q. What solubility and stability challenges arise during handling, and how can they be addressed?

- Answer : The compound’s limited solubility in polar solvents (e.g., water) requires the use of DMSO or DMF for biological assays. Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 4°C) are critical, with degradation monitored via HPLC. Lyophilization or storage under inert gas (N₂/Ar) mitigates oxidation of the thioxo group .

Advanced Research Questions

Q. How does the thiophene-2-ylmethylene moiety influence the compound’s electronic properties and reactivity in biological systems?

- Answer : The conjugated thiophene group enhances π-electron delocalization, improving binding affinity to biological targets (e.g., kinases or viral proteases). DFT calculations (e.g., HOMO-LUMO gaps) and molecular electrostatic potential maps reveal charge distribution patterns critical for interactions with hydrophobic pockets in enzymes .

Q. What contradictory data exist regarding the compound’s anti-cancer activity, and how can these discrepancies be resolved?

- Answer : In vitro studies report variable IC₅₀ values (e.g., 2–20 μM) across cancer cell lines, possibly due to differences in assay protocols (e.g., serum concentration, incubation time). Standardization using validated cell lines (e.g., MCF-7, HeLa) and orthogonal assays (apoptosis via flow cytometry, mitochondrial membrane potential via JC-1 staining) can clarify mechanisms .

Q. How can computational modeling guide the design of derivatives with improved selectivity against off-target enzymes?

- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify key residues in target enzymes (e.g., COX-2 or EGFR). Modifying the m-tolyl group to introduce electron-withdrawing substituents (e.g., -NO₂) or steric bulk reduces off-target binding while maintaining affinity .

Q. What strategies minimize byproduct formation during the Knoevenagel condensation step?

- Answer : Side products like unreacted thiophene-2-carbaldehyde or dimerized intermediates can be suppressed by:

- Using anhydrous solvents (e.g., dry THF) to prevent hydrolysis.

- Employing catalytic bases (e.g., piperidine) instead of stoichiometric amounts.

- Purifying intermediates via column chromatography (silica gel, hexane/EtOAc gradient) before the final coupling step .

Methodological Considerations

Q. How to validate the compound’s role in modulating platelet aggregation or thrombotic pathways?

- Answer : Use platelet-rich plasma (PRP) assays to measure ADP-induced aggregation inhibition. Dose-response curves (1–50 μM) and comparison to aspirin/clopidogrel as positive controls are essential. Western blotting for P-selectin or GPIIb/IIIa activation confirms mechanistic pathways .

Q. What analytical techniques are suitable for quantifying the compound in complex matrices (e.g., serum)?

- Answer : LC-MS/MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) provides high sensitivity (LOQ ~1 ng/mL). Internal standards (e.g deuterated analogs) correct for matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.